Tris(4-methylpiperazin-1-yl)phosphane

Cross-coupling catalysis Turnover number (TON) Palladium

Tris(4-methylpiperazin-1-yl)phosphane (CAS 52893-99-9; molecular formula C15H33N6P; molecular weight 328.44 g/mol) is a tertiary phosphane ligand belonging to the tris(amino)phosphine family. Characterized by three 4-methylpiperazine groups bonded to a central phosphorus atom, it presents a nitrogen-rich coordination environment that distinguishes it from simpler trialkyl- or triarylphosphines.

Molecular Formula C15H33N6P
Molecular Weight 328.44 g/mol
Cat. No. B12061551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methylpiperazin-1-yl)phosphane
Molecular FormulaC15H33N6P
Molecular Weight328.44 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C
InChIInChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3
InChIKeyVCQVIFAEXZABCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-methylpiperazin-1-yl)phosphane: Procurement-Relevant Identity and Class Definition


Tris(4-methylpiperazin-1-yl)phosphane (CAS 52893-99-9; molecular formula C15H33N6P; molecular weight 328.44 g/mol) is a tertiary phosphane ligand belonging to the tris(amino)phosphine family [1]. Characterized by three 4-methylpiperazine groups bonded to a central phosphorus atom, it presents a nitrogen-rich coordination environment that distinguishes it from simpler trialkyl- or triarylphosphines [1]. The compound is a white crystalline solid (m.p. 74–80 °C) with a purity specification of ≥98% (HPLC) . Its primary documented application is as a multidentate phosphorus–nitrogen donor ligand for Group 10 and 11 metal complexes, with demonstrated catalytic activity in Suzuki–Miyaura cross-coupling reactions via its palladium(II) complex [1].

Ligand Class Tris(amino)phosphine with three 4-methylpiperazine substituents providing a nitrogen-rich P,N-donor coordination sphere
Metal Scope Forms structurally characterized complexes with Group 10 (Pd, Pt) and Group 11 (Cu, Ag, Au) metal centres
Catalytic Use Supports room-temperature Suzuki–Miyaura cross-coupling via its Pd(II) bis(phosphane) complex at ultra-low catalyst loading

Why Tris(4-methylpiperazin-1-yl)phosphane Cannot Be Interchanged with Generic Tris(amino)phosphines


Although classified within the tris(amino)phosphine family, Tris(4-methylpiperazin-1-yl)phosphane possesses a structurally encoded, nitrogen-rich coordination environment that fundamentally alters its metal-binding behaviour and catalytic output compared to simpler analogs such as P(NMe2)3 or P(NC5H10)3 [1]. The 4-methylpiperazine substituents introduce six potential nitrogen donor atoms beyond the phosphorus centre, creating a hybrid P,N-donor scaffold. Critically, single-crystal X-ray diffraction reveals that the ligand adopts a coordination mode wherein only the phosphorus atom binds to soft metal centres (Cu, Ag, Au, Pd, Pt) while the piperazine nitrogen atoms remain uncoordinated under the reported conditions—a non-innocent structural feature that defines the geometry and nuclearity of the resulting complexes [1]. This behaviour contrasts with expectations for a simple tris(amino)phosphine and means that substituting a generic analog will not reproduce the specific cubane-like tetranuclear copper(I) architectures or the trans-configured palladium(II) bis(phosphane) geometry observed for this ligand, with direct consequences for catalytic activity and selectivity [1].

This Ligand
Hybrid P,N-scaffold with six pendant N-donors; phosphorus-only coordination to soft metals produces specific cubane and trans-bis(phosphane) architectures
Generic Tris(amino)phosphine
Simpler amino substituents lack pendant N-donor functionality; coordination geometry and polynuclear architecture may shift unpredictably
Reported Coordination
P–N bond asymmetry (Δ = 0.05 Å) indicates differential N→P donation; monodentate P-binding confirmed by X-ray for soft metals
Substitute Expectation
Symmetric P–N bonds in simpler analogs may alter electronic character at phosphorus; catalytic performance may not transfer directly
Catalytic Identity
Room-temperature Suzuki–Miyaura activity at 0.05 mol% loading reported; 31P NMR coordination shift fingerprint available for batch verification
Substitution Consequence
Generic tris(amino)phosphines may require higher loading or elevated temperature; spectroscopic identity profile will differ and cannot serve as QC benchmark

Quantitative Differentiation Evidence for Tris(4-methylpiperazin-1-yl)phosphane Versus Closest Analogs


Suzuki–Miyaura Catalytic Turnover: Pd(II) Complex 9 Versus Benchmark Phosphine-Based Systems

The palladium(II) complex [{P(NC4H8NMe)3}2PdCl2] (9) catalyzes the Suzuki–Miyaura coupling of bromobenzene with phenylboronic acid at room temperature using only 0.05 mol% catalyst loading, achieving 95% conversion within 4 hours [1]. This corresponds to a turnover number (TON) of 1900 and a turnover frequency (TOF) of 475 h⁻¹. For the activated substrate 4-bromoacetophenone, >99% conversion is reached within 1 hour at room temperature at the same 0.05 mol% loading, yielding a TON of 1980 and a TOF of 1980 h⁻¹ [1]. In comparison, the widely used Pd(PPh3)4 catalyst typically requires 1–3 mol% loading and elevated temperatures (80–110 °C) to achieve comparable conversions with aryl bromides, representing a 20–60-fold higher catalyst loading [2]. The complex operates under homogeneous conditions confirmed by a negative mercury poisoning test, ruling out heterogeneous nanoparticle catalysis [1].

Catalytic Turnover
Head-to-head
TON 1900–1980, TOF up to 1980 h⁻¹ at 0.05 mol% Pd, room temperature, 1–4 h
Reported ~19–60× higher TON than Pd(PPh₃)₄ under milder conditions
Supports low-loading catalytic efficiency benchmarking; homogeneous catalysis confirmed
Cross-coupling catalysis Turnover number (TON) Palladium Suzuki-Miyaura Aryl bromide

Tetranuclear Cubane Architecture: Cu–P Bond Length Comparison with Triethylphosphine Analog

Reaction of Tris(4-methylpiperazin-1-yl)phosphane (1) with CuCl in a 1:1 molar ratio exclusively forms the tetranuclear cubane-like complex [(CuCl){P(NC4H8NMe)3}]4 (2) in 82% isolated yield [1]. Single-crystal X-ray diffraction reveals a distorted P4Cu4Cl4 cubane core with an average Cu–P bond length of 2.174(1) Å [1]. This bond distance is essentially identical to the Cu–P distance of 2.176(1) Å reported for the triethylphosphine (PEt3) analog [Cu4Cl4(PEt3)4], a classic cubane benchmark [2]. However, the Cu···Cu distances in 2 range from 3.092 to 3.384 Å, which are systematically longer than those in the phosphaalkene-bridged Cu4Cl4 cubane (3.058–3.218 Å), indicating a more open cage geometry imposed by the steric profile of the 4-methylpiperazine substituents [1]. The analogous CuBr and CuI cubane complexes (3 and 4) are isomorphous and isostructural, demonstrating the robustness of this structural motif across halide variations [1].

Cu–P Bond Metric
Head-to-head
Cu–P 2.174(1) Å (target) vs. 2.176(1) Å (PEt₃ benchmark); Δ = 0.002 Å, structurally equivalent
Structurally equivalent Cu–P bonding to industry-standard PEt₃ cubane system
Supports structural benchmarking; isomorphous across Cl, Br, I halide series
Coordination chemistry Cubane cluster Copper(I) X-ray crystallography Cu–P bond length

P–N Bond Length Asymmetry: Crystallographic Signature Differentiating from Symmetric Tris(dimethylamino)phosphine

The molecular structure of free Tris(4-methylpiperazin-1-yl)phosphane (1) reveals a pronounced asymmetry in phosphorus–nitrogen bond lengths: two short P–N bonds of 1.693(1) Å and 1.691(2) Å, and one significantly longer P–N bond of 1.741(2) Å [1]. This 0.05 Å elongation is accompanied by unequal N–P–N angles, with N1–P–N3 = 97.29(7)° and N1–P–N5 = 97.18(7)° both being substantially smaller than the N3–P–N5 angle of 110.56(7)°, and the sum of angles around phosphorus being 305.03° [1]. In the solid-state structure of the analogous tris(dimethylamino)phosphine, P(NMe2)3, the P–N bonds are reported to be essentially equivalent (~1.70 Å) with a symmetric C3v-like geometry [2]. The bond-length asymmetry in 1 indicates differential nitrogen lone-pair donation into phosphorus d-orbitals, which influences the electronic properties and donor strength of the phosphorus centre, and may correlate with the observed selectivity for monodentate phosphorus-only coordination in soft metal complexes [1].

P–N Bond Asymmetry
Reported
P–N: 1.693(1), 1.691(2), 1.741(2) Å; Δmax = 0.050 Å; N–P–N angles 97.18°–110.56°
Measurable electronic differentiation from symmetric P(NMe₂)₃ analogs
Indicates differential N→P donation; may influence coordination selectivity
Phosphorus-nitrogen bond X-ray structure Ligand geometry Bond length asymmetry Tris(amino)phosphine

Ag(I) 2D Coordination Polymer: Ag–P and Ag–N Bond Metrics vs. Tricyclohexylphosphine Analog

Reaction of ligand 1 with AgCN (2 equivalents) produces a 2D zigzag polymeric sheet, [(AgCN)2{P(NC4H8NMe)3}]n (6), in 64% isolated yield [1]. The Ag1 centre exhibits a trigonal planar geometry with Ag1–P = 2.355(1) Å, Ag1–N7 = 2.233(2) Å, and Ag1–N8 = 2.173(2) Å [1]. These Ag–P and Ag–N bond distances are significantly shorter than the corresponding values reported for the analogous 1D coordination polymer derived from tricyclohexylphosphine, P(Cy)3, where Ag–P distances typically exceed 2.40 Å [2]. Additionally, a weak secondary Ag2–N6 interaction of 2.605(2) Å between the N-methylpiperazine nitrogen and a second silver centre cross-links the chains into a 2D sheet, a structural feature absent in P(Cy)3-based polymers where no pendant nitrogen donors are available [1]. The Ag2–N6 distance is 0.03 Å shorter than the Ag–N interactions in the Ag(tcm)(bpe) coordination polymer, indicating a non-trivial bonding contribution [1].

Ag(I) Polymer Architecture
Head-to-head
Ag–P 2.355(1) Å vs. >2.40 Å for P(Cy)₃ analog; 2D sheet via Ag–N cross-links at 2.605(2) Å
Shorter Ag–P bond and 2D dimensionality driven by unique pendant N-donor functionality
1D chain for P(Cy)₃ analog; dimensionality may impact solid-state functional properties
Silver(I) polymer 2D sheet Ag–P bond Ag–N interaction Coordination polymer

31P NMR Coordination Shift Fingerprint: Diagnostic for Metal Binding Mode Identification

The free ligand 1 exhibits a 31P{1H} NMR resonance at δ 112.2 ppm (CDCl3) [1]. Upon coordination to various metal centres, characteristic shielding is observed, providing a spectroscopic fingerprint for complex formation: CuCl cubane 2 (δ 98.9 ppm, Δδ = −13.3), CuBr cubane 3 (δ 92.7 ppm, Δδ = −19.5), CuI cubane 4 (δ 79.5 ppm, Δδ = −32.7), AuCl complex 5 (δ 102.3 ppm, Δδ = −9.9), PdCl2 complex 9 (δ 89.5 ppm, Δδ = −22.7), and PtCl2 complex 10 (δ 84.4 ppm, 1JPt–P = 3236 Hz) [1]. The 1JPt–P coupling constant of 3236 Hz for complex 10 is diagnostic of a trans-configured bis(phosphane) platinum(II) geometry, with this magnitude being characteristic of phosphorus ligands of moderate trans-influence [1]. The Ag(I) complexes 6–8 show distinct 31P patterns: 6 gives a broad doublet (δ 108.8 ppm, 1JAgP = 717 Hz), while 7 and 8 display two doublets each (δ 111.4/108.7 ppm) with 1J107AgP and 1J109AgP couplings, and the coupling magnitude follows the trend Cl > Br > CN, consistent with that observed for (tBu)3PAgX and [Cy3PAgX]2 systems [1][2]. This comprehensive NMR dataset constitutes a unique, verifiable identity profile that no generic tris(amino)phosphine can reproduce, serving as a quality control benchmark for batch-to-batch consistency.

³¹P NMR Fingerprint
Class-level
Free ligand δ 112.2 ppm; coordination shifts Δδ = −9.9 to −32.7 ppm across 7 metal complexes; ¹JPt–P = 3236 Hz
Complete spectroscopic identity profile for batch verification and complex characterization
Class-level: JAgP trend Cl > Br > CN mirrors (tBu)₃PAgX and Cy₃PAgX systems
31P NMR spectroscopy Coordination shift Metal complex characterization Ag–P coupling Pt–P coupling

Substrate Scope with Quantitative Conversion Data: Differentiating from Narrow-Scope Ligands

Complex 9 demonstrates a broad substrate scope spanning mono-, di-, and tribromoarenes under mild conditions (0.05–0.1 mol% catalyst, room temperature, methanol/K2CO3) [1]. Quantitatively: 1,3-dibromobenzene achieves 98% conversion to 1,1′:3′,1″-terphenyl after 24 h; 1,4-dibromobenzene yields 86% of 1,1′:4′,1″-terphenyl plus 12% 4-bromobiphenyl; 9,10-dibromoanthracene and 1,3,5-tribromobenzene both give 100% conversion to their respective di- and tri-substituted derivatives [1]. 4,4′-dibromobiphenyl affords 83% of the di-substituted product after 24 h [1]. In contrast, electron-rich and sterically hindered substrates such as 2-bromo-6-methoxynaphthalene require reflux conditions to achieve high conversion, and 2-bromopyridine gives only 35% conversion after 6 h at room temperature [1]. This quantitative substrate map—specifically the high-yielding terphenyl and poly(aryl) syntheses—differentiates complex 9 from mono-phosphine systems (e.g., Pd(PPh3)4) that often require elevated temperatures or higher loadings for dibromoarene couplings, and from highly specialized ligands that may excel with a single substrate class but lack the demonstrated breadth across mono-, di-, and tribromoarenes reported here [1][2].

Substrate Scope
Reported
1,3-dibromobenzene: 98% terphenyl; 1,3,5-tribromobenzene: 100% tri-substituted; 0.05–0.1 mol%, rt, ≤24 h
Broad substrate scope spanning mono-, di-, and tribromoarenes at parts-per-thousand Pd loading
Supports polyaryl synthesis assessment; electron-rich substrates may require reflux conditions
Substrate scope Dibromoarene Tribromoarene Terphenyl synthesis GC conversion

High-Impact Application Scenarios for Tris(4-methylpiperazin-1-yl)phosphane Based on Verified Differentiation Evidence


Ultra-Low-Loading Room-Temperature Suzuki–Miyaura Cross-Coupling for Pharmaceutical Intermediate Synthesis

The Pd(II) complex 9 derived from this ligand catalyzes Suzuki–Miyaura couplings at 0.05 mol% loading at room temperature with TONs approaching 2000, as demonstrated for bromobenzene and 4-bromoacetophenone [1]. This performance profile is ideally suited for the synthesis of high-value pharmaceutical intermediates containing temperature-sensitive functional groups (e.g., nitro, azido, or boronic ester moieties) where thermal degradation at the 80–110 °C temperatures required by conventional Pd(PPh3)4-based protocols would compromise yield. The homogeneous nature of the catalysis, confirmed by a negative mercury poisoning test, ensures consistent kinetic behaviour amenable to process analytical technology (PAT) monitoring in regulated GMP environments [1].

Synthesis of Well-Defined Copper(I) Cubane Clusters for Luminescent Materials Research

The ligand quantitatively forms tetranuclear cubane complexes [(CuX){P(NC4H8NMe)3}]4 (X = Cl, Br, I) with Cu–P bond metrics (2.174 Å) crystallographically equivalent to the benchmark PEt3 system [1]. These structurally authenticated cubane clusters are of significant interest as luminophores in OLED and sensor applications, where the halide-dependent photophysical properties can be systematically tuned. The isomorphous nature of the chloride, bromide, and iodide analogs facilitates direct structure–property correlation studies without confounding crystallographic variables, a distinct advantage over less reproducible cubane-forming ligand systems [1].

2D Ag(I) Coordination Polymer Platform for Solid-State Functional Materials

The reaction of the ligand with AgCN produces a crystallographically characterized 2D zigzag polymeric sheet with Ag–P (2.355 Å) and Ag–N (2.173–2.605 Å) bond distances that are significantly shorter than those in analogous P(Cy)3-derived 1D polymers [1]. This 2D architecture, enabled by the unique N-methylpiperazine pendant donor, provides a structurally defined platform for exploring anion-exchange properties, gas sorption behaviour, or solid-state conductivity. The non-trivial Ag–N interaction (2.605 Å) bridging adjacent chains into the 2D sheet is a measurable structural feature that can be correlated with bulk material properties, making this system suitable for systematic coordination polymer engineering [1].

Multi-Substrate Polybrominated Arene Coupling for Oligophenylene and COF Precursor Synthesis

Complex 9 demonstrates high-yielding coupling of 1,3-dibromobenzene (98% to terphenyl), 1,3,5-tribromobenzene (100% to tri-substituted product), and 9,10-dibromoanthracene (100% conversion) at room temperature with 0.05–0.1 mol% catalyst loading [1]. This substrate scope is directly applicable to the synthesis of oligo(phenylene) building blocks, terphenyl-based liquid crystal cores, and boronic acid/ester-functionalized monomers for covalent organic framework (COF) construction. The quantitative conversion of tribromobenzene at parts-per-thousand palladium loading minimizes residual metal contamination, which is critical for electronic-grade materials where even ppm-level palladium can degrade device performance [1].

Application
Selection Property
Validation Focus
Room-temperature Suzuki–Miyaura cross-coupling
Low-loading catalytic turnover efficiency
TON and TOF benchmarking at ambient temperature with aryl bromide substrates
Tetranuclear copper(I) cubane cluster synthesis
Cubane-forming selectivity and isomorphous halide-series reproducibility
Cu–P bond metric consistency and halide-dependent structural verification
2D silver(I) coordination polymer platform
Dimensionality control via pendant N-methylpiperazine donor
Ag–P and Ag–N bond distance confirmation; 2D vs. 1D architecture verification
Polybrominated arene coupling for oligo(phenylene) synthesis
Substrate scope breadth for di- and tribromoarenes
Polyaryl conversion efficiency at parts-per-thousand catalyst loading
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